N,N-Bis(trimethylsilyl)formamide

Description

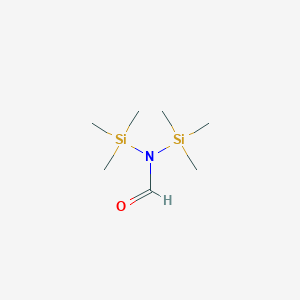

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(trimethylsilyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCLVJBDJNNNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C=O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065903 | |

| Record name | Formamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15500-60-4 | |

| Record name | N,N-Bis(trimethylsilyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15500-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(trimethylsilyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(trimethylsilyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Bis(trimethylsilyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXX3KFS75F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Bis(trimethylsilyl)formamide chemical properties

An In-depth Technical Guide to N,N-Bis(trimethylsilyl)formamide: Properties, Synthesis, and Applications in Modern Chemistry

For the discerning researcher, scientist, and drug development professional, the selection of the appropriate reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. This compound (BSF), a unique and versatile organosilicon compound, offers a distinct reactivity profile that sets it apart from more common silylating agents. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and mechanistic behavior, offering field-proven insights into its application.

Core Chemical and Physical Properties

This compound, identified by its CAS Number 15500-60-4, is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₉NOSi₂ | [2] |

| Molecular Weight | 189.40 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | BSF, Bis(trimethylsilyl)formamide | [1][3] |

| CAS Number | 15500-60-4 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.885 g/mL at 20 °C | [4] |

| Boiling Point | 158 °C (at 760 mmHg) | [1][4] |

| Melting Point | 16–17 °C | [4] |

| Flash Point | 37 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.437 | [4] |

| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂, CHCl₃ | [1][4] |

Spectroscopic Profile: Identification and Characterization

| Spectroscopy | Predicted Characteristic Signals | Rationale / Correlating Source(s) |

| ¹H-NMR | δ ≈ 0.1-0.4 ppm (s, 18H, Si(CH₃)₃); δ ≈ 8.0-8.4 ppm (s, 1H, CHO) | The trimethylsilyl protons are highly shielded and typically appear as a sharp singlet upfield.[5] The formyl proton is deshielded by the carbonyl group and appears significantly downfield.[6][7] |

| ¹³C-NMR | δ ≈ 0-2 ppm (Si(CH₃)₃); δ ≈ 160-165 ppm (C=O) | The trimethylsilyl carbons are highly shielded.[7] The formyl carbonyl carbon appears in the typical range for amides.[6] |

| ²⁹Si-NMR | δ ≈ -10 to 10 ppm | The chemical shift is characteristic for tetravalent silicon in a trimethylsilyl group attached to nitrogen. |

| FT-IR (neat) | ν ≈ 2960, 2900 cm⁻¹ (C-H stretch); ν ≈ 1680-1700 cm⁻¹ (C=O stretch); ν ≈ 1250 cm⁻¹ (Si-CH₃ symmetric bend); ν ≈ 915-950 cm⁻¹ (Si-N-Si stretch) | These frequencies correspond to standard functional group vibrations. The Si-N-Si stretch is a particularly strong and characteristic band for disilylamines.[8] |

Synthesis of this compound

The preparation of BSF is a straightforward procedure involving the double silylation of formamide. The following protocol, adapted from established literature, provides a reliable method for its synthesis in a laboratory setting.[4]

Experimental Protocol: Synthesis of BSF

-

Reaction Setup: To a solution of formamide and triethylamine (as an HCl scavenger) in dry benzene, add chlorotrimethylsilane dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: Upon completion of the addition, heat the reaction mixture to reflux for approximately one hour.

-

Workup: Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Final purification is achieved via high-vacuum distillation to afford pure this compound as a colorless oil (reported yield: 75%).[4]

Reactivity and Mechanistic Insights

The utility of BSF stems from its unique structural and electronic properties. Unlike its well-known cousin, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly as the O-silylated imidate isomer, BSF exists in the true N,N-disilylated amide form.[4] This structural distinction is the root of its characteristic reactivity.

Role as a Silylating Agent

While not its most common application, BSF can function as a silylating agent for active hydrogen-containing compounds like alcohols. The reaction proceeds via nucleophilic attack of the alcohol on one of the silicon atoms, with the formamide moiety acting as a leaving group. The byproduct of this reaction is N-(trimethylsilyl)formamide.[9]

Nucleophilic Formamide Synthon

The primary and most valuable mode of reactivity for BSF is as an N-formamido nucleophile.[1] The N,N-disilyl arrangement activates the nitrogen, allowing it to attack electrophilic centers, most notably carbonyl carbons.

-

Reaction with Aldehydes and Ketones: BSF reacts with aldehydes and activated ketones to furnish N-formyl-O-trimethylsilyl-N,O-acetals. This transformation is a powerful method for introducing a protected formamido group.[4]

-

Reaction with Organolithiums: When treated with potent nucleophiles like organolithium reagents, the attack occurs at the formyl carbonyl. Subsequent elimination of a trimethylsilyloxy group generates N-silylaldimines, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles.[4]

-

Reaction with Other Electrophiles: BSF readily reacts with a variety of other electrophiles, including acid chlorides and isocyanates, to yield a range of synthetically useful products.[4]

Application in Drug Development: A Case Study

The protection and activation of functional groups are paramount in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). N-silylated amides, like BSF and its analogues, are instrumental in key transformations. A relevant example is found in a patented synthesis of Ezetimibe, a cholesterol absorption inhibitor.[10] In the synthesis, a β-amino amide intermediate is cyclized to form the critical β-lactam ring. This step is facilitated by a silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA), which is structurally and functionally analogous to BSF.

The silylating agent serves a dual purpose:

-

Protection/Activation: It silylates the secondary amine and the amide (or a hydroxyl group in the precursor), increasing nucleophilicity and solubility in nonpolar solvents.

-

Facilitating Cyclization: The silylated intermediate readily undergoes cyclization, driven by a suitable agent, to form the strained four-membered β-lactam ring.

This example authoritatively demonstrates the critical role of bis-silylated amides in constructing complex molecular architectures central to modern pharmaceuticals. The unique reactivity of BSF as an N,N-disilylated species makes it a compelling candidate for similar transformations where fine-tuning of reactivity is required.

Comparative Analysis with Other Silylating Agents

The choice of a silylating agent is a strategic decision based on reactivity, byproducts, and reaction conditions.

| Reagent | Structure | Key Features & Byproducts |

| BSF | This compound | Exists as the N,N-disilyl amide. Primarily acts as an N-formamido nucleophile. Byproduct: N-(trimethylsilyl)formamide. |

| BSA | N,O-Bis(trimethylsilyl)acetamide | Exists as the N,O-imidate tautomer. A powerful and widely used silylating agent. Byproduct: N-(trimethylsilyl)acetamide.[11] |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Similar to BSA but more reactive due to the electron-withdrawing trifluoroacetyl group. Byproducts are highly volatile, which is advantageous for GC analysis.[11] |

Safety and Handling

This compound is a flammable liquid and vapor (GHS Hazard Class: Flammable Liquid 3).[3] Standard precautions for handling flammable organic liquids should be strictly observed.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Stability: The product is chemically stable under standard ambient conditions but may react with moisture.[12] It can form explosive mixtures with air upon intense heating.[12]

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84952, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13159475, N-(Trimethylsilyl)formamide. [Link]

-

Cantillo, D., et al. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. (2018). [Link]

-

Global Substance Registration System. This compound. [Link]

-

Donike, M. Recent advances in doping analysis (4). Sport und Buch Strauß, Köln. (1997). [Link]

-

ResearchGate. Comparison of infrared spectra of residue with formamide. [Link]

-

The Royal Society of Chemistry. Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. [Link]

-

The Royal Society of Chemistry. Supplementary Information: Photocatalytic activation and utilization of CO2 for N-formylation of amines. [Link]

-

ResearchGate. The possible mechanism of the N-formylation reaction. [Link]

- Google Patents. WO2010141494A2 - Synthesis of ezetimibe.

-

ACS Publications. Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]

- Google Patents. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Mohle, S., et al. Formylation of Amines. Molecules. (2018). [Link]

-

Power, P. P., et al. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. Inorganic Chemistry. (2024). [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H19NOSi2 | CID 84952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 15500-60-4 [m.chemicalbook.com]

- 5. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. gelest.com [gelest.com]

- 9. N-(Trimethylsilyl)formamide | C4H11NOSi | CID 13159475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2010141494A2 - Synthesis of ezetimibe - Google Patents [patents.google.com]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Core Mechanism of Action of N,N-Bis(trimethylsilyl)formamide

Executive Summary

N,N-Bis(trimethylsilyl)formamide (BSF) is a specialized organosilicon reagent with a distinct reactivity profile that sets it apart from common silylating agents. Unlike its analogue, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly in the O-silylated imidate form, BSF maintains a true N,N-disilylated amide structure. This structural nuance fundamentally governs its mechanism of action, rendering the nitrogen atom highly nucleophilic. Consequently, BSF exhibits a dual reactivity: its primary role is as a potent N-formamido nucleophile that readily adds to carbonyl compounds, while it also serves as a selective O-silylating agent for enolizable ketones. This guide elucidates these core mechanisms, providing field-proven insights into experimental design, causality, and practical application for research and development professionals.

Introduction: A Tale of Two Isomers and a Unique Mechanism

In the landscape of silylation chemistry, reagents are typically valued for their ability to efficiently transfer a silyl group to a heteroatom, thereby acting as protecting groups or enhancing volatility for analysis.[1][2] Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are archetypal examples, functioning as powerful trimethylsilyl (TMS) donors.[3] Their reactivity stems from their existence as N,O-bis(silyl)imidates, where a TMS group is attached to a highly labile oxygen atom.

This compound (BSF), however, deviates from this norm. Spectroscopic evidence confirms that both trimethylsilyl groups are bonded directly to the nitrogen atom, resulting in a stable amide structure.[4] This configuration significantly reduces the silylating power of the silicon centers compared to BSA. Instead, the lone pair of electrons on the nitrogen atom is readily available, transforming BSF from a typical silyl donor into a potent nucleophile in its own right. This guide dissects the two primary mechanistic pathways dictated by this unique structural arrangement.

PART 1: The Primary Mechanism — BSF as an N-Formamido Nucleophile

The most characteristic reaction of BSF involves its function as a nucleophilic formamide equivalent, particularly in reactions with non-enolizable aldehydes and activated ketones.[5][6] This pathway provides a direct route to valuable synthetic intermediates known as N-formyl-O-trimethylsilyl-N,O-acetals (or 1-formamido-1-trimethylsilyloxyalkanes).[5]

Mechanistic Pathway

The reaction proceeds via a direct nucleophilic addition of the BSF nitrogen atom to the electrophilic carbonyl carbon. This initial attack forms a zwitterionic tetrahedral intermediate. The reaction is driven to completion by a subsequent intramolecular 1,3-silyl migration from the nitrogen to the newly formed alkoxide oxygen. This rearrangement is thermodynamically favorable, resulting in the stable N,O-acetal product.

Caption: Mechanism of BSF addition to an aldehyde.

Causality and Experimental Choices

-

Substrate Scope: This reaction is most efficient for aldehydes and highly activated ketones (e.g., those with adjacent electron-withdrawing groups). Less reactive ketones do not typically undergo this addition reaction.

-

Reaction Conditions: The reaction often proceeds under neat conditions or in an aprotic solvent. Since no strong acid or base is generated, the reaction is inherently mild, preserving sensitive functional groups elsewhere in the molecule. The lack of byproducts simplifies workup procedures significantly.

PART 2: The Secondary Mechanism — BSF as a Silylating Agent

While a less potent silyl donor than BSA, BSF can effectively function as a silylating agent for specific substrates, most notably for enolizable ketones.[6] This pathway does not proceed via nucleophilic attack by BSF, but rather by nucleophilic attack on BSF by a substrate-derived enolate.

Mechanistic Pathway

In the presence of an enolizable ketone, BSF can facilitate the formation of a silyl enol ether. The reaction is believed to proceed through the formation of an enol or enolate, which then acts as a nucleophile, attacking one of the silicon atoms of BSF. This results in the transfer of a TMS group to the enolate oxygen. The byproduct of this reaction is N-(trimethylsilyl)formamide, which is relatively stable and volatile.

Caption: Mechanism of BSF as a silylating agent for enolizable ketones.

Causality and Experimental Choices

-

Selectivity: The key requirement for this mechanism is the presence of an acidic α-proton that allows for enolization. This provides a basis for selectivity; BSF will react with enolizable ketones via silylation while reacting with non-enolizable aldehydes via nucleophilic addition.

-

Catalysis: While the reaction can proceed thermally, the addition of a catalyst may be necessary for less acidic ketones. Catalysts used with other silyl amides, such as trimethylsilyl iodide (TMSI) or potassium acetate, can promote enolization and increase reaction rates.[3]

-

Byproduct Management: The byproduct, N-(trimethylsilyl)formamide, is less volatile than the byproducts of BSTFA or MSTFA.[3] In analytical applications (e.g., GC-MS), this may require consideration during method development to avoid chromatographic interference. However, in synthetic applications, it is easily removed during aqueous workup.

PART 3: Practical Applications and Experimental Design

The dual reactivity of BSF makes it a valuable tool for specific synthetic challenges. Its primary application lies in the mild and efficient generation of N-acyl-N,O-acetals, which are versatile precursors for α-substituted amides.[5]

Data Presentation: Synthesis of N-Acyl-N,O-Acetals

The following table summarizes representative yields for the reaction of BSF with various aldehydes. The data illustrates the general efficiency of the process under mild, often neat, conditions.

| Entry | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Neat, 25°C, 2h | >95 | [5],[6] |

| 2 | Propanal | Neat, 25°C, 1h | >95 | [5],[6] |

| 3 | Furfural | Neat, 25°C, 2h | >95 | [5],[6] |

| 4 | Cyclohexanone | Neat, 80°C, 18h | ~90 | [6] |

Experimental Protocol: Synthesis of 1-Formamido-1-(trimethylsilyloxy)ethane from Acetaldehyde

This protocol is a representative, self-validating system for the synthesis of an N-acyl-N,O-acetal using BSF, based on established procedures.[5][6]

Materials:

-

This compound (BSF)

-

Acetaldehyde

-

Anhydrous diethyl ether for workup (optional)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

Workflow Diagram:

Caption: Experimental workflow for N-acyl-N,O-acetal synthesis.

Step-by-Step Methodology:

-

Preparation: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of dry nitrogen.

-

Reagent Charging: this compound (e.g., 10 mmol, 1.89 g) is charged into the flask via syringe.

-

Cooling: The flask is cooled in an ice-water bath to 0°C.

-

Substrate Addition: Freshly distilled acetaldehyde (10 mmol, 0.44 g) is added dropwise to the stirred BSF over 5 minutes.

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 1 hour. The reaction is typically quantitative and exothermic.

-

Validation & Analysis: The progress of the reaction can be monitored by taking an aliquot and analyzing it via ¹H NMR spectroscopy, observing the disappearance of the aldehydic proton and the appearance of new signals corresponding to the N,O-acetal product.

-

Workup & Isolation: For many applications, the resulting 1-formamido-1-(trimethylsilyloxy)ethane is of sufficient purity to be used directly in subsequent steps. If isolation is required, any unreacted starting materials can be removed under reduced pressure. The product is a moisture-sensitive oil.

Conclusion

This compound operates through a mechanism fundamentally distinct from that of common silylating agents due to its stable N,N-disilyl amide structure. Its primary utility lies in its role as an N-formamido nucleophile, offering a mild and highly efficient pathway to N-acyl-N,O-acetals from aldehydes. A secondary, more selective role as an O-silylating agent for enolizable ketones further broadens its synthetic utility. For the research and drug development professional, understanding this dual reactivity is key to leveraging BSF's unique capabilities for targeted molecular construction, particularly when mild, non-ionic, and high-yield formylation or selective silylation is required.

References

-

Luke, R. W. A., & Johnson, A. P. (1983). Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes. Journal of the Chemical Society, Chemical Communications, (15), 806-807. (Available at: [Link])

-

Reddy, Ch. V., et al. (2011). An Indium(III) Chloride-Catalyzed Reaction between Aldehydes and Trimethylsilyldiazomethane: A New and Effective Method for the Synthesis of α-Silyl Ketones. ARKIVOC, 2011(iv), 17-25. (Available at: [Link])

-

Kozmin, S. A., He, S., & Rawal, V. H. (2001). (E)-1-DIMETHYLAMINO-3-TERT-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses, 78, 152. (Available at: [Link])

-

Fluka. (1997). Silylating Agents. Fluka Chemie AG. (Available at: [Link])

-

PubChem. This compound. National Center for Biotechnology Information. (Available at: [Link])

-

ResearchGate. (2024). Reaction of formamide with aldehydes. ResearchGate GmbH. (Available at: [Link])

-

Opfermann, G., & Schänzer, W. (1997). Trimethylsilylation - Aspects for Derivatisation. In W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck-Engelke (Eds.), Recent advances in doping analysis (4). Sport und Buch Strauß. (Available at: [Link])

-

Gelest, Inc. (n.d.). Techniques for Silylation. Gelest, Inc. (Available at: [Link])

-

Heaney, H. (1993). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ChemInform, 24(40). (Available at: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. researchgate.net [researchgate.net]

- 5. Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

An In-Depth Technical Guide to the Synthesis of N,N-Bis(trimethylsilyl)formamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(trimethylsilyl)formamide (BSF), a versatile silylating agent and synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into two primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the approaches. The content is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis. This document emphasizes safety, purity, and practical application, supported by authoritative references and visual aids to facilitate comprehension and implementation in a laboratory setting.

Introduction: The Significance of this compound

This compound (BSF) is a unique organosilicon compound characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atom of a formamide backbone. Unlike its more common analogue, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly in the O-silylated imidate form, BSF maintains the N,N-disubstituted amide structure. This structural distinction imparts BSF with distinct reactivity, making it a valuable reagent in organic synthesis.

BSF serves as a source of nucleophilic formamide and can act as an N-silylaldimine synthon. Its applications are found in the formation of N-formyl derivatives and in the construction of various heterocyclic systems. The trimethylsilyl groups render the molecule soluble in a wide range of nonpolar organic solvents, a desirable property for many synthetic applications.

This guide will explore the two most prevalent and practical methods for the laboratory-scale synthesis of this compound, providing the necessary detail for successful and safe execution.

Synthetic Route I: Silylation of Formamide with Chlorotrimethylsilane

This classic approach involves the direct silylation of formamide using chlorotrimethylsilane (TMSCl) in the presence of a tertiary amine base, typically triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution reaction. Triethylamine acts as a base to deprotonate formamide, generating the formamide anion. This anion then acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane. The chloride ion is displaced, and this process is repeated for the second silylation of the nitrogen atom. The formation of a stable salt, triethylammonium chloride, drives the reaction to completion[1].

Figure 1: Reaction mechanism for the synthesis of BSF using chlorotrimethylsilane.

Experimental Protocol

Materials:

-

Formamide

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous benzene or toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous benzene or toluene.

-

Addition of TMSCl: Slowly add chlorotrimethylsilane (2.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction will occur, and a white precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous benzene or toluene and combine the filtrates.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Synthetic Route II: Silylation of Formamide with Hexamethyldisilazane

An alternative and often cleaner method for the synthesis of BSF utilizes hexamethyldisilazane (HMDS) as the silylating agent. This reaction typically requires a catalyst to proceed at a reasonable rate. The primary byproduct of this reaction is ammonia gas, which is easily removed from the reaction mixture.

Mechanistic Considerations

Hexamethyldisilazane is a less powerful silylating agent than chlorotrimethylsilane[2]. Therefore, a catalyst is generally required to activate the HMDS or the formamide substrate. Acidic catalysts can protonate the nitrogen of HMDS, making the silicon atom more electrophilic. The reaction proceeds by nucleophilic attack of the formamide nitrogen on the silicon atom of the activated HMDS, with the eventual loss of ammonia.

Figure 2: Generalized mechanism for the HMDS-mediated synthesis of BSF.

Experimental Protocol

Materials:

-

Formamide

-

Hexamethyldisilazane (HMDS)

-

Catalyst (e.g., pyridinium p-toluenesulfonate, iodine, or ammonium sulfate)

-

Anhydrous toluene or xylene

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (to vent ammonia safely), add formamide (1.0 eq), hexamethyldisilazane (a slight excess, e.g., 1.1 eq per silylation, so 2.2 eq total), and a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically complete within several hours.

-

Purification: After cooling the reaction mixture to room temperature, the product is purified by fractional distillation under reduced pressure to remove the excess HMDS and any other volatile impurities.

Comparative Analysis of Synthetic Routes

The choice between the chlorotrimethylsilane and hexamethyldisilazane routes depends on several factors, including scale, desired purity, and available resources.

| Feature | Route I: Chlorotrimethylsilane | Route II: Hexamethyldisilazane |

| Reactivity | High | Moderate (requires catalyst) |

| Byproducts | Triethylammonium chloride (solid) | Ammonia (gas) |

| Work-up | Requires filtration of salt | Simpler, direct distillation |

| Cost | TMSCl and Et₃N are common and relatively inexpensive | HMDS is also readily available and cost-effective |

| Yield | Generally high | Can be high with an effective catalyst |

| Purity | Can be high after careful purification | Often higher initial purity due to cleaner reaction |

Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized BSF.

| Property | Value |

| Molecular Formula | C₇H₁₉NOSi₂ |

| Molecular Weight | 189.40 g/mol [3] |

| Boiling Point | 158 °C at 760 mmHg |

| Refractive Index (n²⁰/D) | 1.437 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet at approximately 0.3 ppm corresponding to the 18 protons of the two trimethylsilyl groups (-Si(CH₃)₃).

-

A singlet at approximately 8.0-8.3 ppm corresponding to the single proton of the formyl group (-CHO).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal at approximately 1-2 ppm for the carbons of the trimethylsilyl groups.

-

A signal at approximately 165-170 ppm for the carbonyl carbon of the formyl group.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

Strong C-H stretching vibrations around 2960-2850 cm⁻¹ from the methyl groups.

-

A strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1670-1690 cm⁻¹.

-

Strong Si-C stretching vibrations around 1250 cm⁻¹ and 840 cm⁻¹.

-

Safety and Handling

Both synthetic routes involve hazardous materials that require careful handling in a well-ventilated fume hood.

-

Chlorotrimethylsilane (TMSCl): Corrosive, flammable, and reacts violently with water to produce hydrochloric acid.

-

Hexamethyldisilazane (HMDS): Flammable and an irritant.

-

Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor.

-

Formamide: A teratogen and should be handled with appropriate personal protective equipment.

-

Solvents (Benzene/Toluene): Flammable and have associated health risks. Benzene is a known carcinogen and its use should be minimized or replaced with toluene where possible.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed under an inert atmosphere to prevent the reaction of silylating agents with moisture.

Conclusion

The synthesis of this compound can be successfully achieved through two primary methods: the reaction of formamide with chlorotrimethylsilane in the presence of a base, or with hexamethyldisilazane using a catalyst. The choice of method will depend on the specific requirements of the synthesis, with the HMDS route offering a simpler work-up and the TMSCl route being a more classical and highly reactive option. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable reagent.

References

-

Chou, Y.-C., Lin, W.-H., Lin, X.-Y., Kuo, C.-L., Zeng, W.-Q., Lu, I.-C., & Liang, C.-F. (2022). Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides. The Journal of Organic Chemistry, 87(22), 15327–15332. [Link]

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N,N-Bis(trimethylsilyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of N,N-Bis(trimethylsilyl)formamide (BSF). As a versatile silylating agent and a unique synthetic building block, a thorough understanding of its physical characteristics is paramount for its effective and safe application in research and development, particularly within the pharmaceutical industry. This document moves beyond a simple datasheet to offer insights into the practical implications of these properties.

Chemical Identity and Molecular Structure

This compound, identified by the CAS Number 15500-60-4 , is an organosilicon compound with the molecular formula C₇H₁₉NOSi₂.[1][2] Its structure is unique among related bis-silylated amides. Unlike bis(trimethylsilyl)acetamide, which predominantly exists as the N,O-bis(TMS)imidate isomer, BSF favors the amide form where both trimethylsilyl (TMS) groups are covalently bonded to the nitrogen atom.[3] This structural feature dictates its reactivity, primarily as an N-formamido nucleophile.[3]

Molecular Identifiers:

-

Synonyms: Formamide, N,N-bis(trimethylsilyl)-; Bis(trimethylsilyl)formamide; BSF[1][4][6]

-

InChI: InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3[4][7]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of BSF are critical for determining appropriate storage conditions, handling procedures, and application in various reaction setups. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 189.40 g/mol | [1][6] |

| Appearance | Oil / Liquid | [3] |

| Density | 0.86 g/cm³; 0.885 g/mL at 20 °C | [1][3][8] |

| Boiling Point | 145.8 °C to 154 °C at 760 mmHg; 81-82 °C at 20 mmHg | [1][3] |

| Melting Point | 16-17 °C | [3] |

| Flash Point | 37 °C to 42 °C | [1][8] |

| Refractive Index | 1.42 to 1.4388 (n20/D) | [1][3] |

| Vapor Pressure | 4.78 mmHg at 25 °C | [1] |

Analysis and Practical Implications:

-

State and Handling: With a melting point of 16-17 °C, BSF can solidify in cooler laboratory environments.[3] Gentle warming may be required before use to ensure homogeneity. Its classification as a flammable liquid, with a flash point around 40 °C, necessitates storage away from ignition sources and handling in well-ventilated areas, preferably a fume hood.[1][4][9]

-

Purification: The relatively high boiling point allows for purification by vacuum distillation, as indicated by the boiling point of 81-82 °C at 20 mmHg.[3] This method is effective for removing less volatile impurities.

-

Solvent Compatibility: BSF is reported to be soluble in a range of non-polar aprotic solvents such as benzene, carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), and chloroform (CHCl₃).[3] However, it is sensitive to moisture and reacts with protic solvents like water. This reactivity is a key consideration for its use in synthesis, requiring anhydrous conditions for most applications.

Spectroscopic and Chromatographic Data

Spectroscopic data is fundamental for quality control and reaction monitoring.

-

Nuclear Magnetic Resonance (NMR): While detailed spectra are not provided in the search results, the presence of ¹⁵N NMR spectrum data is noted in the SpringerMaterials database, which can be a valuable resource for researchers studying the nitrogen environment of the molecule.[4]

-

Gas Chromatography (GC): The Kovats Retention Index (RI) is a standardized measure used in GC to identify compounds. For BSF, a non-polar column retention index of 948 has been reported by the NIST Mass Spectrometry Data Center.[4][6] This value is useful for developing analytical methods to monitor its purity or consumption during a chemical reaction.

Safety and Handling

Proper handling of this compound is crucial due to its chemical reactivity and flammability.

GHS Hazard Classification:

Recommended Handling Protocols:

-

Ventilation: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9] Use explosion-proof electrical and lighting equipment.[9]

-

Grounding: Ground and bond the container and receiving equipment during transfers to prevent static discharge, which can be an ignition source.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[9]

First Aid Measures:

-

Skin Contact: If on skin or hair, immediately remove all contaminated clothing and rinse the affected area with water.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[9]

-

Fire: In case of fire, use appropriate extinguishing media.[9]

The workflow for safe handling and experimental use is depicted below.

Caption: Recommended workflow for the safe handling of BSF.

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that govern its application. Its liquid state at room temperature, solubility in common organic solvents, and characteristic boiling point make it a manageable yet reactive compound for organic synthesis. The paramount considerations for its use are its flammability and moisture sensitivity, which demand stringent adherence to safety protocols and anhydrous techniques. The data presented in this guide provides the foundational knowledge required for the safe and effective utilization of BSF in a professional research setting.

References

-

This compound | C7H19NOSi2 | CID 84952 - PubChem. [Link]

-

Formamide, N,N-bis(trimethylsilyl)- - Substance Details - SRS | US EPA. [Link]

-

This compound - gsrs. [Link]

-

Formamide, 2TMS derivative - the NIST WebBook. [Link]

-

This compound - CHEMICAL POINT. [Link]

Sources

- 1. This compound | 15500-60-4 [chemnet.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. This compound | 15500-60-4 [chemicalbook.com]

- 4. This compound | C7H19NOSi2 | CID 84952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Formamide, 2TMS derivative [webbook.nist.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound CAS#: 15500-60-4 [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

N,N-Bis(trimethylsilyl)formamide molecular weight and formula

An In-depth Technical Guide to N,N-Bis(trimethylsilyl)formamide for Advanced Synthesis

Abstract

This compound (BSF), a unique organosilicon reagent, holds a distinct position in the landscape of synthetic chemistry. Unlike its more common silylating counterparts, BSF's utility is defined by a nuanced reactivity profile, serving as both a silylating agent and, more importantly, as a potent N-formamido nucleophile. This dual-natured reactivity makes it a valuable synthon, particularly in the construction of complex nitrogen-containing molecules relevant to pharmaceutical and materials science. This guide provides an in-depth exploration of BSF's molecular characteristics, a robust synthesis protocol, mechanistic insights into its reactivity, and its strategic applications in drug development, offering researchers a comprehensive resource for leveraging this versatile compound.

Core Molecular Profile

Molecular Formula and Weight

Structural Information

This compound possesses a central nitrogen atom bonded to a formyl group and two trimethylsilyl (TMS) groups. This N,N-disilylated structure is crucial to its chemical behavior, distinguishing it from related reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), which predominantly exists as the O-silylated imidate isomer.

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in a laboratory setting.

Key Physicochemical Properties

The following table summarizes the essential physical data for this compound, which is a flammable liquid under standard conditions.

| Property | Value | Source(s) |

| Appearance | Liquid | N/A |

| Melting Point | 16-17 °C | ChemicalBook |

| Boiling Point | 81–82 °C at 20 mmHg | ChemicalBook |

| Density | 0.885 g/mL at 20 °C | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.4388 | ChemicalBook |

| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂ | ChemicalBook |

Safety and Handling Profile

BSF is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.

| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |

| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor. | [1] |

| Handling | N/A | P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed. P240: Ground/bond container. P280: Wear protective gloves/eye protection. | [1] |

| Storage | N/A | P403+P235: Store in a well-ventilated place. Keep cool. | [1] |

| Disposal | N/A | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |

Synthesis and Characterization

While commercially available, an in-house synthesis of BSF can be achieved through a straightforward silylation of formamide. The protocol described here is based on established methodologies for the silylation of amides.

Recommended Synthesis Protocol

This procedure adapts the well-documented synthesis of N,O-bis(trimethylsilyl)acetamide for the preparation of BSF.[6] The core principle is the reaction of formamide with two equivalents of a silylating agent, typically trimethylsilyl chloride (TMS-Cl), in the presence of a tertiary amine base to scavenge the HCl byproduct.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to remove residual moisture.

-

Reagent Charging: Charge the flask with formamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Base Addition: Add anhydrous triethylamine (Et₃N) (2.2 eq) to the flask via syringe. The excess base ensures complete neutralization of the generated HCl.

-

Silylation: Cool the flask in an ice bath to 0 °C. Add trimethylsilyl chloride (TMS-Cl) (2.1 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure complete disilylation.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride (Et₃N·HCl) salt. Wash the salt with a small amount of anhydrous solvent.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Mechanism of Synthesis

The synthesis proceeds via a two-step nucleophilic substitution. The nitrogen atom of formamide attacks the silicon atom of TMS-Cl, with subsequent deprotonation by triethylamine. This process is repeated to install the second TMS group.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

While dedicated published spectra are sparse, the ¹H and ¹³C NMR chemical shifts for BSF can be reliably predicted based on fundamental principles and data from analogous structures.

-

¹H NMR:

-

δ ~0.2-0.4 ppm (s, 18H): A single, sharp peak corresponding to the eighteen equivalent protons of the two trimethylsilyl (-Si(CH₃)₃) groups. These protons are highly shielded by the silicon atoms.

-

δ ~8.0-8.5 ppm (s, 1H): A singlet corresponding to the formyl proton (-CHO). This proton is significantly deshielded by the anisotropic effect of the adjacent carbonyl group.

-

-

¹³C NMR:

-

δ ~1-3 ppm: A signal for the methyl carbons of the TMS groups.

-

δ ~160-165 ppm: A signal for the carbonyl carbon of the formyl group.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of BSF stems from its unique structural arrangement, which allows it to act through two distinct reactive pathways.

Dual Reactivity: Silylating Agent vs. N-Formamido Nucleophile

Unlike many bis(trimethylsilyl)amides that favor an imidate tautomer (N,O-silylated), BSF exists exclusively in the amide form with both silyl groups on the nitrogen. This has profound implications for its reactivity.

-

Silylating Agent: BSF can act as a silylating agent, transferring a TMS group to active hydrogens, particularly in the formation of silyl enol ethers from enolizable ketones. However, it is not commonly used for this purpose, as reagents like BSTFA or MSTFA are generally more efficient.

-

N-Formamido Nucleophile: The primary and most valuable mode of reactivity for BSF is as a nucleophile.[7] The nitrogen atom can attack electrophilic centers, effectively delivering a protected "formamide" unit.

Reaction with Electrophiles

BSF engages with a variety of electrophiles, leading to the formation of valuable synthetic intermediates. This reactivity is particularly useful in the context of drug development, where the construction of nitrogen-containing heterocycles is paramount.

-

Aldehydes and Ketones: BSF reacts with carbonyl compounds to yield N-formyl-O-trimethylsilyl-N,O-acetals.

-

Acid Chlorides and Isocyanates: Reactions with acylating agents like acid chlorides or isocyanates lead to the formation of N-formyl carboxamides and other complex structures.

-

Organolithium Reagents: Treatment with organolithium nucleophiles results in attack at the carbonyl carbon, which, after rearrangement and elimination of a silyloxy group, produces N-silylaldimines. These aldimines are precursors to various heterocyclic systems.

Caption: Reactivity of BSF with common electrophiles.

Applications in Pharmaceutical Research and Development

The formamide functional group is a key structural motif found in numerous natural products and active pharmaceutical ingredients (APIs). BSF serves as a versatile reagent for introducing this functionality in a protected and controlled manner.

Role as a Formylating and Aminomethylating Synthon

In complex molecule synthesis, direct formylation of amines or other nucleophiles can be challenging. BSF provides a masked formyl group. Its reactions can be considered a form of protected aminomethylation or formylation, enabling the construction of key intermediates without interfering with other sensitive functional groups in the molecule. The formamide moiety itself is often a precursor to amines, nitriles, or isocyanides in drug scaffolds.

Use in Heterocyclic Synthesis

Many blockbuster drugs are based on nitrogen-containing heterocyclic cores (e.g., imidazoles, triazoles, pyrimidines). The ability of BSF to react with organometallics to form N-silylaldimines is a powerful tool for building these rings. These aldimines can undergo subsequent cycloaddition or annulation reactions, providing a streamlined pathway to complex heterocyclic systems that would be difficult to access through other routes.

Comparative Analysis with Other Silylating Agents

The choice of a silylating agent is a critical decision in both analytical derivatization and synthetic chemistry. BSF's properties are best understood in comparison to more conventional reagents.

| Reagent | Abbreviation | Key Characteristics & Use Cases | Byproducts |

| This compound | BSF | Primarily an N-formamido nucleophile . Moderate silylating power. Used for introducing protected formamide groups. | N-(trimethylsilyl)formamide |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong, general-purpose silylating agent for alcohols, amines, and carboxylic acids. Exists as the more reactive O-silylated imidate.[8] | N-(trimethylsilyl)acetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very high silylating power. Byproducts are highly volatile, making it ideal for GC-MS analysis where baseline interference must be minimized.[9] | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful TMS donors. Its byproducts are even more volatile than those of BSTFA, offering the cleanest analytical results.[6] | N-methyltrifluoroacetamide |

Expert Insight: The primary differentiator for BSF is its function. While BSA, BSTFA, and MSTFA are chosen for their efficiency in making molecules volatile for analysis or for protecting hydroxyl/amine groups, BSF is chosen for its ability to participate in C-N bond formation, acting as a building block in core molecular synthesis.

Conclusion

This compound is a specialized reagent whose value lies not in its strength as a conventional silylating agent, but in its unique capacity to act as an N-formamido nucleophile. For drug development professionals and synthetic chemists, BSF offers a sophisticated tool for the construction of complex nitrogenous compounds, particularly heterocyclic systems. By understanding its distinct reactivity profile, synthesis, and handling requirements as detailed in this guide, researchers can effectively integrate BSF into their synthetic strategies to access novel molecular architectures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Bis-N,N-(trimethylsilyl)formamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Formamide, N,N-bis(trimethylsilyl)-. Substance Registry Services. Retrieved from [Link]

-

gsrs. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

-

NIST. (n.d.). Formamide, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

LookChem. (n.d.). Cas 15500-60-4,this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved from [Link]

-

Donike, M. (1997). Recent advances in doping analysis (4). Sport und Buch Strauß, Köln. Retrieved from [Link]

Sources

- 1. This compound | C7H19NOSi2 | CID 84952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis-N,N-(trimethylsilyl)formamide (CAS 15500-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Formamide, 2TMS derivative [webbook.nist.gov]

- 6. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. escholarship.org [escholarship.org]

- 9. Formamide(75-12-7) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

The Versatile Reagent: A Guide to N,N-Bis(trimethylsilyl)formamide in Organic Synthesis

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and mild reaction conditions is a constant driving force. N,N-Bis(trimethylsilyl)formamide (BSF), a multifaceted organosilicon reagent, has emerged as a valuable tool for chemists in research, discovery, and process development. This technical guide provides an in-depth exploration of the applications of BSF, offering detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Introduction to this compound: Structure and Reactivity

This compound, with the chemical formula C₇H₁₉NOSi₂, is a silylated derivative of formamide where both hydrogen atoms on the nitrogen are replaced by trimethylsilyl (TMS) groups.[1][2] Unlike its acetamide analog, N,O-bis(trimethylsilyl)acetamide (BSA), which exists as an equilibrium mixture of N,N- and N,O-isomers, BSF exists predominantly in the amide form.[3] This structural feature is central to its unique reactivity.

The presence of the two TMS groups on the nitrogen atom significantly influences the electronic and steric properties of the molecule. The silicon atoms are electron-withdrawing by induction but can also act as π-acceptors through d-orbital participation, rendering the nitrogen atom less basic than in formamide. The bulky TMS groups also provide steric hindrance, which can be exploited for selective transformations. BSF's reactivity is characterized by its ability to act as a silylating agent, a source of a nucleophilic formamido group, and a precursor for N-silylaldimine synthons.

Physical and Chemical Properties of this compound [4]

| Property | Value |

| CAS Number | 15500-60-4 |

| Molecular Formula | C₇H₁₉NOSi₂ |

| Molecular Weight | 189.40 g/mol [1] |

| Boiling Point | 158 °C |

| Density | 0.885 g/mL at 20 °C |

| Refractive Index | n20/D 1.437 |

| Flash Point | 37 °C |

Core Applications in Synthetic Chemistry

This compound finds utility in a range of organic transformations, primarily as a silylating agent, a formylating agent, and a building block for heterocyclic synthesis.

Silylation of Alcohols and Amines

The protection of hydroxyl and amino groups is a fundamental strategy in multi-step organic synthesis. BSF serves as an effective silylating agent, converting alcohols and amines into their corresponding trimethylsilyl ethers and N-silylated amines. The driving force for this reaction is the formation of the stable Si-O or Si-N bond and the volatile byproduct, N-(trimethylsilyl)formamide.

The silylation of alcohols proceeds under mild conditions, often requiring no additional catalyst. The reactivity of BSF allows for the silylation of primary, secondary, and even some tertiary alcohols.

Sources

- 1. This compound | C7H19NOSi2 | CID 84952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, 2TMS derivative [webbook.nist.gov]

- 3. This compound CAS#: 15500-60-4 [m.chemicalbook.com]

- 4. Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for N,N-Bis(trimethylsilyl)formamide (BSF) as a Silylating Agent in GC-MS Analysis

Introduction: The Imperative of Volatility in Gas Chromatography

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, its efficacy is fundamentally reliant on the volatility and thermal stability of the analytes . A significant number of compounds of interest in pharmaceutical research, clinical diagnostics, and forensic science, including steroids, cannabinoids, and organic acids, are inherently non-volatile due to the presence of polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1]

To render these molecules amenable to GC-MS analysis, a chemical derivatization step is essential.[2][3] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is the most widely employed derivatization technique. This process effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and resolution.[1] Among the suite of available silylating agents, N,N-Bis(trimethylsilyl)formamide (BSF) presents unique characteristics that warrant detailed consideration. This guide provides an in-depth exploration of BSF as a silylating agent, complete with mechanistic insights and detailed protocols for its application.

This compound (BSF): A Profile

This compound, also known as BSF, is a potent silylating agent with the chemical formula C₇H₁₉NOSi₂.[4][5] It exists as a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from heat and ignition sources.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₉NOSi₂ | [4][5] |

| Molecular Weight | 189.40 g/mol | [4] |

| Boiling Point | 158 °C | [6] |

| Density | 0.885 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.437 | [6] |

| Flash Point | 37 °C | [6] |

| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂, CHCl₃ | [6] |

| CAS Number | 15500-60-4 | [4][6] |

The Silylation Mechanism of BSF: A Tale of Two Byproducts

The silylation reaction with BSF proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the trimethylsilyl group. A key feature that distinguishes BSF from other common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the nature of its byproducts. The reaction of BSF with an analyte containing an active hydrogen (represented as R-XH, where X can be O, S, or NH) yields the desired trimethylsilyl derivative (R-X-TMS) and N-(trimethylsilyl)formamide.[7]

This is in contrast to BSTFA and MSTFA, which produce N-trimethylsilyl-trifluoroacetamide and N-methyltrifluoroacetamide, respectively.[8] The different volatilities and chromatographic behaviors of these byproducts can be a significant advantage in complex analyses where co-elution with early-eluting peaks of interest is a concern.

General Protocol for Derivatization with BSF

The following is a general protocol for the derivatization of analytes using BSF. It is crucial to note that optimal conditions, including reaction time and temperature, may vary depending on the specific analyte and should be determined empirically.[9] All steps should be performed in a moisture-free environment, as silylating agents are sensitive to hydrolysis.

Materials and Reagents

-

This compound (BSF)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

-

Analyte standard or extracted sample, dried completely

-

Heating block or oven

-

GC-MS vials with PTFE-lined caps

-

Vortex mixer

-

Nitrogen gas supply for drying

Step-by-Step Protocol

-

Sample Preparation : Ensure the sample is completely dry. For liquid samples, evaporate the solvent under a gentle stream of nitrogen. For solid samples, ensure they are free of moisture. Water will react with BSF, reducing its effectiveness.

-

Reagent Addition : To the dried sample in a GC-MS vial, add an appropriate volume of anhydrous solvent to dissolve the analyte. Then, add a molar excess of BSF. A typical starting point is 50-100 µL of a mixture of BSF and solvent (e.g., 1:1 v/v).

-

Reaction Incubation : Cap the vial tightly and vortex briefly to ensure thorough mixing. Heat the vial at a temperature between 60-80°C for 30-60 minutes.[6] The optimal temperature and time will depend on the analyte's reactivity and steric hindrance.

-

Cooling and Analysis : After incubation, allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Application-Specific Protocols and Considerations

Derivatization of Steroids

Steroids often contain multiple hydroxyl groups with varying degrees of steric hindrance. For a complete derivatization, a catalyst may be beneficial, although BSF is a potent silylating agent.

-

Protocol : Follow the general protocol. For sterically hindered hydroxyl groups, consider extending the reaction time to 60 minutes or increasing the temperature to 80°C.

-

Causality : The higher temperature provides the necessary activation energy to overcome the steric hindrance around secondary and tertiary hydroxyl groups, ensuring complete silylation and accurate quantification.[10]

Derivatization of Cannabinoids

Cannabinoids possess phenolic hydroxyl groups and, in their acidic forms (e.g., THCA, CBDA), a carboxylic acid group. BSF is effective in derivatizing both functional groups.

-

Protocol : The general protocol is typically sufficient. A reaction temperature of 70°C for 45 minutes is a good starting point.

-

Causality : The acidic nature of the phenolic and carboxylic protons makes them readily reactive with BSF, often not requiring harsh conditions for complete derivatization.

Derivatization of Organic Acids

For the analysis of organic acids, particularly those with keto functionalities, a two-step derivatization is often preferred to prevent the formation of multiple derivatives due to tautomerization.[6]

-

Two-Step Protocol :

-

Methoximation : First, react the dried sample with a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) at 30-40°C for 90 minutes. This step converts carbonyl groups to their methoxime derivatives.[6]

-

Silylation : After methoximation, add BSF and an anhydrous solvent, and proceed with the silylation step as described in the general protocol (e.g., 70-80°C for 30-60 minutes).[8]

-

-

Causality : The initial methoximation "locks" the carbonyl group in a single form, preventing the formation of multiple silylated isomers that would complicate chromatographic analysis and quantification.[4]

Table 2: Generalized BSF Derivatization Conditions for Different Analyte Classes

| Analyte Class | Recommended Solvent | Temperature (°C) | Time (min) | Notes |

| Steroids | Pyridine, Acetonitrile | 70 - 80 | 45 - 60 | Longer time and higher temperature for sterically hindered groups. |

| Cannabinoids | Acetonitrile, Dichloromethane | 60 - 70 | 30 - 45 | Generally reactive; milder conditions are often sufficient. |

| Organic Acids | Pyridine (for methoximation), Acetonitrile | 70 - 80 | 30 - 60 | A prior methoximation step is recommended for keto-acids. |

Overall GC-MS Workflow

The derivatization with BSF is a critical step in the overall analytical workflow for non-volatile compounds. The following diagram illustrates the complete process from sample preparation to data analysis.

Conclusion: A Valuable Tool in the Derivatization Arsenal

This compound is a powerful silylating agent that offers a valuable alternative to more commonly used reagents for GC-MS analysis. Its distinct byproduct profile, which results in the formation of N-(trimethylsilyl)formamide, can be advantageous in preventing chromatographic interferences. While specific, optimized protocols for every class of analyte are not as extensively documented as for other reagents, the general principles of silylation provide a solid foundation for method development. By understanding the mechanism of BSF and carefully optimizing reaction conditions, researchers, scientists, and drug development professionals can effectively leverage this reagent to enhance the volatility and thermal stability of their analytes, leading to robust and reliable GC-MS data.

References

-

Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. CalTech Geobiology Laboratory. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84952, this compound. PubChem. [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. [Link]

-

Agilent Technologies. (n.d.). Fiehn GC/MS Metabolomics RTL Library User Guide. [Link]

-

Marcos, M., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2536. [Link]

-

Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121–128. [Link]

-

Villas-Bôas, S. G., Mas, S., Åkesson, M., Smedsgaard, J., & Nielsen, J. (2005). Mass spectrometry in metabolome analysis. Mass spectrometry reviews, 24(5), 613–646. [Link]

-

ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Formamide, N,N-bis(trimethylsilyl)- - Substance Details. Substance Registry Services. [Link]

-

Djatmika, & Ding, W. H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia, 12(2), 169. [Link]

-

ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. [Link]

-

ResearchGate. (n.d.). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroace tamide[sic], trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry. [Link]

-

Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. [Link]

-

ResearchGate. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]

-

Heaney, H. (2001). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Synlett, 2001(S1), 357-373. [Link]

-

Kühnel, E., Laffan, D. D., Lloyd-Jones, G. C., del Campo, T. M., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie (International ed. in English), 46(37), 7075–7078. [Link]

-

Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]

-

Donike, M. (1997). Some special aspects of trimethylsilylation with N-TMS-amides. In Recent advances in doping analysis (4) (pp. 247-252). Sport und Buch Strauß. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84952, this compound. PubChem. [Link]

-

Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Danishefsky, S., & Kitahara, T. (1974). (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses, 54, 1. [Link]

-

Macherey-Nagel. (n.d.). Silylation overview. [Link]

-

Cheméo. (n.d.). Chemical Properties of Bis-N,N-(trimethylsilyl)formamide (CAS 15500-60-4). [Link]

-

IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Formamide, N,N-bis(trimethylsilyl)- - Substance Details. Substance Registry Services. [Link]

-

Kühnel, E., Laffan, D. D., Lloyd-Jones, G. C., del Campo, T. M., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie (International ed. in English), 46(37), 7075–7078. [Link]

-

Heaney, H. (2001). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Synlett, 2001(S1), 357-373. [Link]

-

Gorden, J. D. (2012). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. University of California, Berkeley. [Link]

-

Beckhaus, R., Böhme, U., & Küber, C. (2018). Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. Chemistry, an Asian journal, 13(17), 2316–2331. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Formamide. [Link]

-

SciSpace. (n.d.). Bis(trimethylsilyl)amine. [Link]

-

Wang, G., Wang, Y., Weng, Q., & Zhou, X. (2014). Concise total synthesis of two marine natural nucleosides: trachycladines A and B. Marine drugs, 12(8), 4346–4358. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uoguelph.ca [uoguelph.ca]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. organomation.com [organomation.com]

- 9. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dshs-koeln.de [dshs-koeln.de]

Application Notes & Protocols: Enhancing GC-MS Analysis of Polar Compounds via Derivatization with N,N-Bis(trimethylsilyl)formamide (BSF)

Authored by: Senior Application Scientist

Abstract

The analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS) is fundamentally challenged by their low volatility and propensity for thermal degradation. These characteristics stem from the presence of active hydrogen atoms in functional groups such as hydroxyls, carboxyls, and amines, which lead to strong intermolecular hydrogen bonding.[1][2][3] Silylation is a robust chemical derivatization technique that mitigates these issues by replacing active hydrogens with a nonpolar trimethylsilyl (TMS) group, thereby increasing analyte volatility, enhancing thermal stability, and improving chromatographic peak shape.[4][5][6][7] This document provides a comprehensive guide to the use of N,N-Bis(trimethylsilyl)formamide (BSF) as a powerful silylating agent for the routine and research analysis of polar metabolites, drugs, and other organic compounds.

The Challenge of Polarity in GC Analysis

Polar analytes present a significant hurdle in gas chromatography. Their functional groups (-OH, -COOH, -NH, -SH) form hydrogen bonds, which dramatically raises their boiling points and reduces their vapor pressure.[1] When injected into a hot GC inlet, these compounds can exhibit poor peak shape (tailing) due to unwanted interactions with active sites on the column and liner surfaces.[2][5] Furthermore, many are thermally labile and can decompose at the high temperatures required for volatilization, preventing accurate quantification.[2]